2,3-dimethoxy-N-{[1-(3-phenyl-2-propyn-1-yl)-3-piperidinyl]methyl}benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-dimethoxy-N-{[1-(3-phenyl-2-propyn-1-yl)-3-piperidinyl]methyl}benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of pharmacology. This compound is also known as DPP-4 inhibitor and is used in the treatment of type 2 diabetes.
Wirkmechanismus
The mechanism of action of 2,3-dimethoxy-N-{[1-(3-phenyl-2-propyn-1-yl)-3-piperidinyl]methyl}benzamide involves the inhibition of DPP-4, which is an enzyme that cleaves incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, this compound increases the levels of GLP-1 and GIP, which in turn stimulates insulin secretion and reduces glucagon secretion. This results in improved glucose homeostasis and makes 2,3-dimethoxy-N-{[1-(3-phenyl-2-propyn-1-yl)-3-piperidinyl]methyl}benzamide a promising candidate for the treatment of type 2 diabetes.
Biochemical and Physiological Effects:
2,3-dimethoxy-N-{[1-(3-phenyl-2-propyn-1-yl)-3-piperidinyl]methyl}benzamide has been shown to have several biochemical and physiological effects. This compound has been shown to increase insulin secretion, reduce glucagon secretion, and improve glucose homeostasis in animal models of type 2 diabetes. Additionally, this compound has been shown to have anti-inflammatory and anti-oxidative effects, which may contribute to its therapeutic potential.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2,3-dimethoxy-N-{[1-(3-phenyl-2-propyn-1-yl)-3-piperidinyl]methyl}benzamide in lab experiments is its potent inhibitory effect on DPP-4. This makes it a valuable tool for studying the role of incretin hormones in glucose metabolism. However, one of the limitations of using this compound is its potential toxicity. High doses of this compound have been shown to cause liver and kidney damage in animal models, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 2,3-dimethoxy-N-{[1-(3-phenyl-2-propyn-1-yl)-3-piperidinyl]methyl}benzamide. One area of research is the development of new DPP-4 inhibitors with improved efficacy and safety profiles. Another area of research is the investigation of the potential therapeutic applications of this compound in other diseases, such as obesity and cardiovascular disease. Additionally, the mechanisms underlying the anti-inflammatory and anti-oxidative effects of this compound warrant further investigation.
Synthesemethoden
The synthesis of 2,3-dimethoxy-N-{[1-(3-phenyl-2-propyn-1-yl)-3-piperidinyl]methyl}benzamide involves the reaction of 2,3-dimethoxybenzaldehyde with 1-(3-phenyl-2-propyn-1-yl)piperidine in the presence of sodium triacetoxyborohydride. This reaction results in the formation of the intermediate compound, which is then treated with benzoyl chloride to yield the final product.
Wissenschaftliche Forschungsanwendungen
2,3-dimethoxy-N-{[1-(3-phenyl-2-propyn-1-yl)-3-piperidinyl]methyl}benzamide has been extensively studied for its potential applications in the field of pharmacology. This compound is a potent inhibitor of dipeptidyl peptidase-4 (DPP-4), which is an enzyme that plays a crucial role in the regulation of glucose metabolism. By inhibiting DPP-4, this compound increases the levels of incretin hormones, which in turn stimulates insulin secretion and reduces glucagon secretion. This makes 2,3-dimethoxy-N-{[1-(3-phenyl-2-propyn-1-yl)-3-piperidinyl]methyl}benzamide a promising candidate for the treatment of type 2 diabetes.
Eigenschaften
IUPAC Name |
2,3-dimethoxy-N-[[1-(3-phenylprop-2-ynyl)piperidin-3-yl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O3/c1-28-22-14-6-13-21(23(22)29-2)24(27)25-17-20-12-8-16-26(18-20)15-7-11-19-9-4-3-5-10-19/h3-6,9-10,13-14,20H,8,12,15-18H2,1-2H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYNMNFWMLBGONJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)NCC2CCCN(C2)CC#CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.